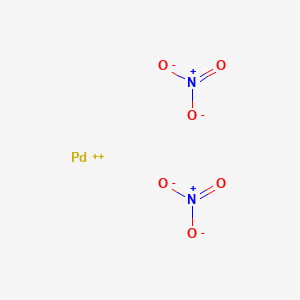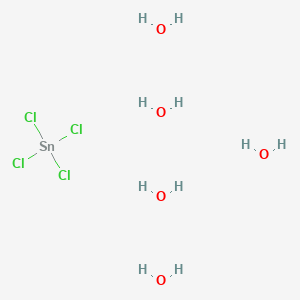
Stannane, tetrachloro-, pentahydrate
Übersicht
Beschreibung
Stannane, also known as tin hydride, is an inorganic compound with the chemical formula SnH4 . It is a colorless gas and the tin analogue of methane .
Synthesis Analysis
Stannane can be prepared by the reaction of SnCl4 and Li[AlH4]. The reaction is as follows :Molecular Structure Analysis
The molecular structure of Stannane is tetrahedral . It is a colorless gas and the tin analogue of methane .Chemical Reactions Analysis
Stannane decomposes slowly at room temperature to give metallic tin and hydrogen and ignites on contact with air . This suggests that it is highly reactive and needs to be handled with care.Physical And Chemical Properties Analysis
Stannane is a colorless gas with a molar mass of 122.71 g/mol . It has a density of 5.4 g dm^−3, a melting point of −146 °C, and a boiling point of −52 °C .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
- Field : Organic Chemistry
- Application : Stannanes are used in organic synthesis in the hydro-stannolysis of halides or related molecules, and the hydro-stannation of alkenes and alkynes .
- Method : These reactions usually involve stannyl radicals in chain mechanisms . The basic processes involve the initial formation of the stannyl radical and the removal of the resulting organic radical .
- Results : This process has been used to generate complex structures, such as a heptacyclic system, in a single step by sequential cyclisations .
Antibacterial Activity
- Field : Biomedical Research
- Application : Stannanes have shown antibacterial activity against gram positive bacterial strains like Bacillus subtilis and Micrococcus luteus, and gram negative strains like Escherichia coli and Pseudomonas aeruginosa .
- Method : The antibacterial activity of stannanes is tested by comparing the zone of inhibition of the stannane compound with a control .
- Results : The stannane compound showed better antibacterial activities compared to the control .
Catalytic Applications
- Field : Industrial Chemistry
- Application : Stannanes have various catalytic applications . They are used in condensation reactions for preparing room temperature vulcanized silicones .
- Method : The tin catalyst forms an intermediate with the cross-linker to form a -Sn-O-Si- bond .
- Results : The use of stannane as a catalyst results in high stability in air and moisture as well as in the presence of many nucleophilic species .
Preparation of Organotin Compounds
- Field : Inorganic Chemistry
- Application : Stannane can be used to prepare organotin compounds .
- Method : This is typically done by the reaction of SnCl4 and Li[AlH4] to produce stannane .
- Results : The resulting stannane can then be used to prepare a variety of organotin compounds .
Reduction of Chlorides
- Field : Inorganic Chemistry
- Application : Stannanes can be used to reduce chlorides .
- Method : This is typically done by reacting the chloride with lithium aluminium hydride .
- Results : The resulting stannane can then be used in a variety of applications .
Synthesis of Dibutyltin Hydride
- Field : Industrial Chemistry
- Application : Stannanes can be used in the synthesis of dibutyltin hydride .
- Method : This is typically done by distillation of tributyltin oxide and poly (methylhydrosiloxane) (PMHS) under reduced pressure .
- Results : The resulting dibutyltin hydride is used frequently in synthesis because it is cheaper, less volatile, and less toxic than the lower homologues .
Gas Sensing
- Field : Material Science
- Application : Stannanes can be used in the production of gas sensors .
- Method : This typically involves the use of stannane as a precursor to produce tin oxide, which is a common material used in gas sensors .
- Results : The resulting sensors can detect a variety of gases, including carbon monoxide and nitrogen dioxide .
Production of Semiconductors
Safety And Hazards
Stannane is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to not breathe dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
tetrachlorostannane;pentahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.5H2O.Sn/h4*1H;5*1H2;/q;;;;;;;;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMOASUYFVRATF-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.Cl[Sn](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4Sn.5H2O, Cl4H10O5Sn | |
| Record name | STANNIC CHLORIDE, PENTAHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4538 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074413 | |
| Record name | Stannane, tetrachloro-, pentahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Stannic chloride pentahydrate is a white colored solid. It is soluble in water. It is toxic by ingestion, inhalation and skin absorption. It is used to make perfumes and dyes., White or slightly yellow solid with a mild odor of hydrogen chloride; [Merck Index] | |
| Record name | STANNIC CHLORIDE, PENTAHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4538 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Stannic chloride pentahydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19887 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Stannane, tetrachloro-, pentahydrate | |
CAS RN |
10026-06-9 | |
| Record name | STANNIC CHLORIDE, PENTAHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4538 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Tin(IV) chloride, pentahydrate (1:4:5) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010026069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stannane, tetrachloro-, pentahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details














Synthesis routes and methods V
Procedure details











Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

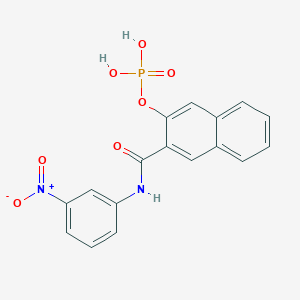

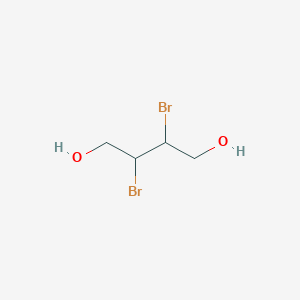
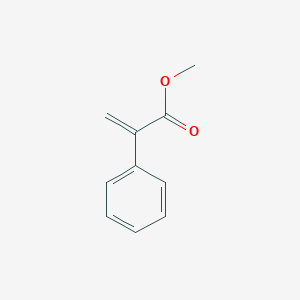
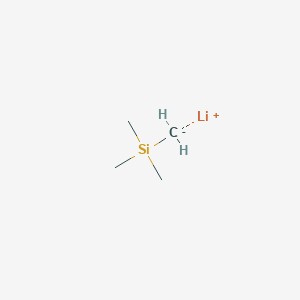
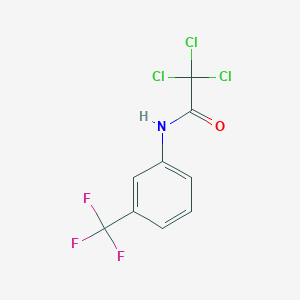
![Glycine, N-[(2-azido-1H-benzimidazol-1-yl)carbonyl]-, butyl ester](/img/structure/B167596.png)

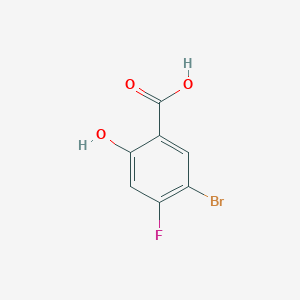
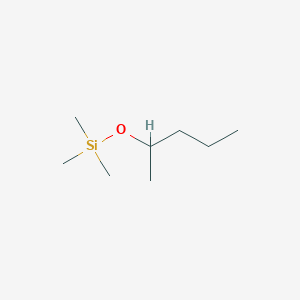
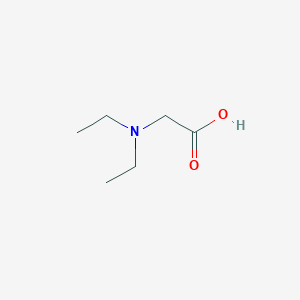

![N-[1-(3,4-dichlorophenyl)ethyl]acetamide](/img/structure/B167611.png)
